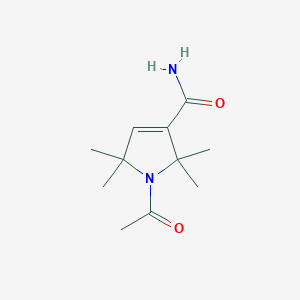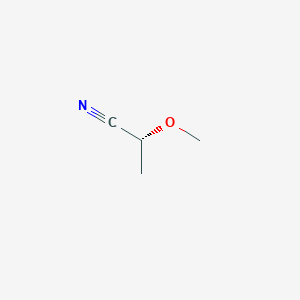
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone,hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride involves condensation reactions, showcasing the versatility in synthetic routes. Notably, a detailed investigation on the condensation of 2-methyl-2-cyclohexen-1-one with 2-methoxy-1,3-butadiene highlights the formation of naphthalenone derivatives, indicating the complexity and efficiency of synthetic methods employed in this chemical class (Nazarov et al., 1953).
Molecular Structure Analysis
The molecular structure and keto–enol tautomerism of naphthalenone derivatives have been studied, providing insights into the conformation and structural dynamics of these compounds. For example, the crystal structure of 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone offers a glimpse into the non-planarity and intramolecular hydrogen bonding within the naphthalenone family, which are crucial for understanding the chemical behavior of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride (Ünver et al., 2001).
Chemical Reactions and Properties
The chemical reactions and properties of naphthalenone derivatives, including 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride, involve complex mechanisms, such as azo, hydrazone, and tautomerism transitions. These transformations are significant for the development of dyes and other materials with specific optical properties, illustrating the compound's versatility in chemical reactions (Tauro & Coutinho, 2000).
Physical Properties Analysis
The physical properties of naphthalenone derivatives are influenced by their molecular structure. For instance, the synthesis of related compounds like 2,5-Diamino-6-hydroxy-1,2,3,4-tetrahydro-1-naphthalenol derivatives from 6-methoxy-3,4-dihydro-1(2H)-naphthalenone underlines the importance of molecular modifications in altering physical properties, which are critical for their applications in pharmaceuticals and materials science (Miyake et al., 1977).
Chemical Properties Analysis
The chemical properties of 2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone hydrochloride are reflective of its naphthalenone backbone, showcasing reactivity towards various chemical agents and conditions. Studies on similar compounds reveal insights into their reactivity patterns, such as the synthesis and reactivity of 2-amino-naphthoquinone derivatives with vinylarenes, highlighting the compound's potential in creating new chemical entities with diverse functionalities (Kobayashi et al., 1992).
Aplicaciones Científicas De Investigación
Synthesis and Applications of Naphthalene Derivatives
The Synthesis of Naphthalene Derivatives
Research has explored various synthetic routes for naphthalene derivatives, highlighting their significance in dyestuffs and coloration. The photocatalytic hydroxylation method is recommended for its simplicity and eco-friendliness, suggesting potential applications in creating environmentally sustainable dyes and pigments (Zhang, 2005).
Biological Properties of Naphthoquinones
Naphthoquinones, a class of compounds related to naphthalene derivatives, are noted for their wide-ranging biological activities. These compounds, particularly lawsone and its derivatives, exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects, suggesting their potential in treating various diseases and as pesticides (López et al., 2014).
Environmental and Medicinal Applications
Studies have also delved into the environmental and medicinal applications of naphthalene derivatives. For example, microbial degradation of polycyclic aromatic hydrocarbons, including naphthalene, is crucial for bioremediating contaminated sites, emphasizing the role of microorganisms in ecological recovery (Peng et al., 2008). Furthermore, heterocyclic naphthalimides show promise in various medicinal applications, including as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents, highlighting the diverse potential of naphthalene frameworks in drug development (Gong et al., 2016).
Propiedades
IUPAC Name |
2-amino-7-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8;/h2,4,6,10H,3,5,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXKUEIHKUBYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2=O)N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541828 | |
| Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,4-dihydro-7-methoxy-2H-1-naphthalenone,hydrochloride | |
CAS RN |
2472-16-4 | |
| Record name | 2-Amino-7-methoxy-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



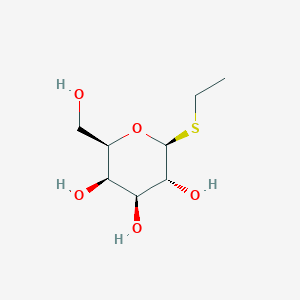

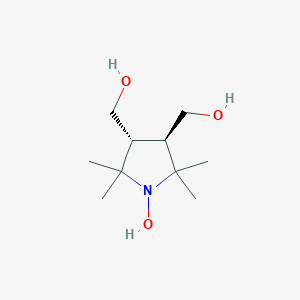
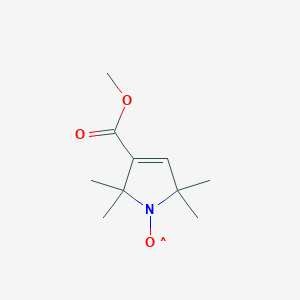
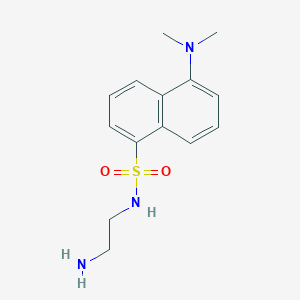
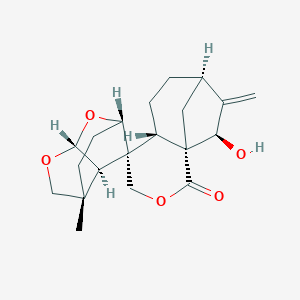

![1-[2,2,5,5-Tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrol-1-yl]ethanone](/img/structure/B16035.png)
